Technical Guide: tert-Butyl (pyrimidin-2-ylmethyl)carbamate
Technical Guide: tert-Butyl (pyrimidin-2-ylmethyl)carbamate
Part 1: Executive Summary & Structural Identification
Strategic Importance
In the landscape of modern medicinal chemistry, tert-Butyl (pyrimidin-2-ylmethyl)carbamate (CAS 1260843-26-2) serves as a critical "masked" amine intermediate. Unlike its direct analog (tert-butyl pyrimidin-2-ylcarbamate), this compound features a methylene (-CH₂-) linker between the pyrimidine ring and the carbamate nitrogen. This structural nuance is pivotal; it converts the amine from an electron-deficient heteroaryl amine to a more nucleophilic, aliphatic amine profile upon deprotection, while retaining the pyrimidine pharmacophore essential for kinase binding and π-π stacking interactions in active sites.
Structural Disambiguation (Critical)
Researchers often confuse CAS 1260843-26-2 with the direct ring-attached analog. It is vital to verify the specific structural requirement for your target molecule.
| Feature | Target Compound (This Guide) | Direct Analog (Common Confusion) |
| CAS Number | 1260843-26-2 | 264600-81-9 |
| IUPAC Name | tert-Butyl (pyrimidin-2-ylmethyl )carbamate | tert-Butyl pyrimidin-2-ylcarbamate |
| Linker | Methylene (-CH₂-) spacer | None (Direct N-C bond) |
| Amine Class | Primary Aliphatic (Exocyclic) | Heteroaryl Amine |
| Basicity (pKa) | Higher (approx. 9-10 for free amine) | Lower (approx. 3-4 for free amine) |
Part 2: Chemical Profile & Properties[2][3][4]
The physicochemical stability of CAS 1260843-26-2 allows it to survive mild basic workups and catalytic hydrogenation, making it an ideal "protection-first" building block.
Physicochemical Data Table
| Property | Specification |
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in Water |
| Melting Point | 68–72 °C (Typical range) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
| Purity Standard | ≥97% (HPLC), NMR confirmed |
Part 3: Synthetic Pathways & Methodology[6]
The synthesis of CAS 1260843-26-2 typically proceeds via the protection of 2-(aminomethyl)pyrimidine. The primary challenge is not reactivity, but purification from the excess Boc anhydride and potential bis-Boc byproducts, although the steric bulk of the tert-butyl group usually favors the mono-protected product on the primary amine.
Synthesis Workflow Diagram
Caption: Step-wise synthesis from nitrile precursor to final Boc-protected intermediate.
Optimized Experimental Protocol
Objective: Synthesis of tert-Butyl (pyrimidin-2-ylmethyl)carbamate on 10g scale.
Reagents:
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2-(Aminomethyl)pyrimidine hydrochloride (1.0 equiv)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
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Triethylamine (TEA) (2.5 equiv)
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Dichloromethane (DCM) (anhydrous)
Procedure:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 2-(aminomethyl)pyrimidine HCl (10.0 g) in anhydrous DCM (100 mL).
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Basification: Cool the suspension to 0 °C using an ice bath. Dropwise add Triethylamine (TEA) to neutralize the HCl salt. The solution should become clear or slightly cloudy as the free amine is liberated.
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Addition: Dissolve Boc₂O (1.1 equiv) in a minimal amount of DCM (10-20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.
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Why: Slow addition at low temperature prevents localized high concentrations that could lead to bis-protection or side reactions with the pyrimidine ring nitrogens (though rare).
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
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Checkpoint: The starting amine spot (polar, near baseline) should disappear; the product spot (less polar) should appear.
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Workup: Quench the reaction with water (50 mL). Separate the organic layer. Wash the organic layer with 1M citric acid (to remove unreacted amine/TEA), followed by saturated NaHCO₃ and brine.
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Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. If the crude solid is slightly yellow, recrystallize from Hexanes/EtOAc (5:1) to yield white crystals.
Part 4: Reactivity & Applications in Drug Discovery
This intermediate is a "molecular lego" piece. Its primary utility lies in its ability to introduce the pyrimidine ring—a privileged scaffold in kinase inhibitors—while maintaining a protected amine for later functionalization.
Functionalization Logic
The Boc group masks the aliphatic amine, allowing chemists to perform reactions on the pyrimidine ring (e.g., C-H activation or halogenation at the 4/6 positions) or to use the molecule as a passive linker during the assembly of larger PROTAC chimeras.
Deprotection & Coupling Cycle
The following diagram illustrates the standard workflow for utilizing this intermediate in a drug discovery campaign (e.g., amide coupling).
Caption: Standard deprotection and coupling workflow for incorporating the pyrimidine motif.
Key Application Areas
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Kinase Inhibitors: The pyrimidine ring mimics the adenine base of ATP, making this motif ubiquitous in ATP-competitive inhibitors. The methylene linker allows the ring to reach into hydrophobic pockets (e.g., the gatekeeper region) while the amine connects to the solvent-exposed hinge binder.
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Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<210 Da) and distinct polarity profile, it is an excellent fragment for crystallographic screening.
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PROTAC Linkers: The aliphatic amine serves as an attachment point for PEG or alkyl chains connecting an E3 ligase ligand to a protein of interest.
Part 5: Handling & Safety Data
While carbamates are generally stable, the pyrimidine moiety can be sensitive to strong nucleophiles under forcing conditions.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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P-Codes: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously).
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Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids (unless intended for deprotection).
References
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Sigma-Aldrich. tert-Butyl (pyrimidin-2-ylmethyl)carbamate Product Sheet. Retrieved from
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PubChem. tert-butyl N-(pyrimidin-2-ylmethyl)carbamate Compound Summary. National Library of Medicine. Retrieved from
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BidePharm. tert-Butyl pyrimidin-2-ylcarbamate (Direct Analog Comparison). Retrieved from
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BenchChem. Boc Protection Mechanisms and Protocols. Retrieved from
